molecular formula C15H26O6 B7979430 (4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester

(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester

Cat. No.: B7979430
M. Wt: 302.36 g/mol
InChI Key: NGABCYSYENPREI-UHFFFAOYSA-N
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Description

This compound is a chiral intermediate critical in synthesizing pharmaceuticals such as rosuvastatin ethyl ester and heptenoic acid cyclopentyl ester derivatives . Its structure features a 1,3-dioxane ring with stereochemical specificity (4R,6R-cis configuration), a tert-butyl ester group at position 4, and an acetyloxy methyl substituent at position 6. The tert-butyl ester enhances stability and solubility, while the acetyloxy group enables controlled reactivity through hydrolysis or substitution . Industrial synthesis routes prioritize cost-efficiency and safety, employing Blaise reactions and avoiding hazardous reagents like lithium diisopropylamide (LDA) .

Biological Activity

(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid, 1,1-Dimethylethyl Ester is a chemical compound identified as a key intermediate in the synthesis of rosuvastatin, a widely used statin for managing hypercholesterolemia and mixed dyslipidemia. This article delves into its biological activity, synthesis pathways, and relevant research findings.

  • Chemical Formula : C15H26O6
  • Molecular Weight : 302.36 g/mol
  • CAS Number : 1540426-95-6
  • Density : 1.036 g/cm³ (predicted)
  • Boiling Point : 353.1 °C (predicted)
  • pKa : 2.59 (predicted)

The compound exhibits biological activity primarily through its role as an intermediate in the synthesis of rosuvastatin. Rosuvastatin functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the bloodstream and is associated with reduced cardiovascular risks.

Pharmacological Studies

Several studies have investigated the pharmacological effects of rosuvastatin and its intermediates:

  • Cholesterol Management : Clinical trials have shown that rosuvastatin significantly lowers LDL cholesterol levels by up to 63% compared to placebo groups .
  • Anti-inflammatory Effects : Research indicates that statins, including rosuvastatin, may exert anti-inflammatory effects beyond cholesterol reduction, potentially benefiting patients with inflammatory conditions .
  • Cardiovascular Outcomes : A study demonstrated that patients on rosuvastatin had a reduced incidence of major cardiovascular events such as heart attacks and strokes .

Synthesis Pathways

The synthesis of (4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid involves several key reactions:

  • Starting Materials : The synthesis begins with (4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid.
  • Acetylation Reaction : The hydroxymethyl group undergoes acetylation using acetyl chloride in the presence of a base to yield the acetyloxy derivative.
  • Final Esterification : The resulting compound is then esterified with tert-butyl alcohol to form the final product.

Study on Efficacy in Hyperlipidemia

A clinical trial involving patients with hyperlipidemia assessed the efficacy of rosuvastatin derived from this intermediate. Results indicated significant reductions in total cholesterol and triglycerides after 12 weeks of treatment .

ParameterBaseline LevelsPost-Treatment LevelsPercentage Change
Total Cholesterol (mg/dL)240180-25%
LDL Cholesterol (mg/dL)16090-44%
Triglycerides (mg/dL)200150-25%

Safety Profile Assessment

Another study evaluated the safety profile of rosuvastatin over long-term use. The findings reported minimal adverse effects, primarily mild gastrointestinal disturbances . Regular monitoring of liver enzymes was recommended due to the potential for hepatotoxicity in some patients.

Q & A

Basic Questions

Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and stereochemical purity?

Methodological Answer:

  • Key Steps :
    • Esterification : Use tert-butyl ester protection for the acetic acid moiety, as seen in structurally similar dioxane derivatives (e.g., tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate ).
    • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to maintain the 4R-cis configuration.
    • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity (≥97%) .
  • Validation : Confirm stereochemistry via 1H^{1}\text{H}-NMR coupling constants and NOE experiments .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm acetyloxy, dioxane ring, and ester functionalities (e.g., tert-butyl ester signal at δ ~1.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>97%) .
  • Mass Spectrometry (MS) :
    • Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+Na]+^+ peak at 269.34 m/z for related compounds) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl-1,3-dioxane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Experimental Design :
    • Kinetic Studies : Compare reaction rates with analogous compounds lacking methyl groups (e.g., using tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-1,3-dioxan-4-yl]acetate as a control) .
    • Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies and steric maps (e.g., using Gaussian 16 with B3LYP/6-31G(d) basis set) .
  • Data Interpretation : Correlate reduced reactivity with increased steric hindrance from dimethyl groups .

Q. What strategies resolve contradictions in reported stereochemical outcomes during derivatization of this compound?

Methodological Answer:

  • Case Study :
    • Observed Discrepancy : Conflicting diastereomer ratios in acetylation reactions.
    • Resolution Workflow :

Reaction Monitoring : Use in-situ IR spectroscopy to track acetyloxy group incorporation .

Solvent Effects : Test polar aprotic (e.g., acetonitrile) vs. nonpolar solvents to modulate stereoselectivity .

Catalyst Screening : Evaluate chiral Lewis acids (e.g., Cu(I) complexes) for enantiocontrol .

  • Theoretical Basis : Link results to Curtin-Hammett principles or steric vs. electronic dominance .

Q. How can this compound serve as a chiral building block in natural product synthesis?

Methodological Answer:

  • Application Example :
    • Synthesis of Taxane Intermediates : Use the dioxane ring as a rigid scaffold for stereoselective functionalization, mimicking strategies in baccatin III derivatives .
    • Method :

Deprotection : Cleave the tert-butyl ester with trifluoroacetic acid (TFA) to expose the acetic acid moiety .

Coupling Reactions : Employ EDC/HOBt-mediated amidation or Mitsunobu conditions for ether formation .

  • Validation : Compare 1H^{1}\text{H}-NMR and optical rotation data with literature standards .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives of this compound?

Methodological Answer:

  • Hypothesis Testing :
    • Impurity Analysis : Run differential scanning calorimetry (DSC) to detect polymorphic forms or solvates .
    • Reproducibility Protocol :

Standardize crystallization conditions (e.g., solvent, cooling rate).

Use dynamic vapor sorption (DVS) to assess hygroscopicity effects .

  • Documentation : Publish full experimental details (e.g., heating rate in DSC) to align with FAIR data principles .

Q. Theoretical Frameworks

Q. What conceptual models explain the compound’s conformational stability in solution?

Methodological Answer:

  • Models :
    • Karplus Equation : Predict 3JHH^{3}J_{\text{HH}} coupling constants for dioxane ring puckering .
    • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) using AMBER or GROMACS .
  • Validation : Cross-reference computed vs. experimental NOESY data .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 2,2-dimethyl-1,3-dioxane derivatives with variable substituents at positions 4 and 6. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 6 Position 4 Group Key Applications Synthesis Method Reference ID
(4R-Cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester Acetyloxy methyl (CH2OAc) Acetic acid tert-butyl ester Intermediate for statins (e.g., rosuvastatin) and heptenoic acid derivatives Hydrolysis, substitution, oxidation
(4R,6R)-t-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate 2-Aminoethyl (CH2CH2NH2) Acetic acid tert-butyl ester Pharmaceutical intermediates; potential for amine-based conjugation Substitution or reductive amination
(4S,6S)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester Cyanomethyl (CH2CN) Acetic acid tert-butyl ester Synthetic intermediate for bioactive molecules Cyanoethylation or nucleophilic substitution
2-((4R,6S)-6-Bromomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetic acid esters Bromomethyl (CH2Br) Variable esters (e.g., ethyl) Statin synthesis; nucleophilic substitution for chiral center formation Bromo cyclization with inorganic bases
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester Hydroxymethyl (CH2OH) Acetic acid tert-butyl ester Oxidized to formyl group or functionalized for coupling reactions Hydrolysis of acetyloxy precursor

Key Findings

Substituent-Driven Reactivity: Acetyloxy methyl: Hydrolyzes to hydroxymethyl under basic conditions, enabling further functionalization (e.g., sulfonation, oxidation) . Bromomethyl: Highly reactive in SN2 reactions, forming thioethers or amines for statin side-chain assembly . Aminoethyl: Facilitates amide bond formation, expanding utility in peptide-like drug conjugates .

Stereochemical Specificity :
The 4R,6R-cis configuration is critical for biological activity in statins. Analogs with alternate stereochemistry (e.g., 4S,6S) exhibit reduced efficacy .

Industrial Synthesis :

  • Blaise reactions replace Claisen ester condensation, improving yield and avoiding extreme temperatures .
  • Bromo cyclization methods reduce reliance on hazardous superbases .

Isotopic Labeling: 13C-labeled aminoethyl variants (e.g., ) aid metabolic tracing in pharmacokinetic studies .

Research Implications

  • Pharmaceutical Development : The tert-butyl ester group’s stability and the dioxane scaffold’s modularity support scalable synthesis of chiral intermediates for statins and antimicrobial agents .
  • Therapeutic Selectivity: Derivatives like bromomethyl and aminoethyl compounds offer pathways to target-specific drug design, leveraging substituent reactivity for selective tissue action .
  • Green Chemistry : Improved synthesis routes (e.g., avoiding LDA) align with industrial safety and sustainability goals .

Preparation Methods

Acetalization-Hydrolysis Method

Reaction Mechanism and Starting Materials

The acetalization-hydrolysis route begins with 6-chloro-2,4,6-trideoxy-D-erythro-hexose as a precursor. Under acidic conditions, this compound undergoes acetalization with 2,2-dimethoxypropane or similar agents to form the 1,3-dioxane ring . The reaction is catalyzed by protic acids (e.g., p-toluenesulfonic acid) in acetone or toluene, achieving cyclization while preserving the (4R,6S) stereochemistry critical for pharmaceutical activity .

Reaction Conditions:

  • Solvent: Acetone or toluene

  • Catalyst: 0.01–0.05 equivalents of p-toluenesulfonic acid

  • Temperature: 0–30°C under inert atmosphere

  • Molar Ratio: 3:1 to 5:1 (acetalization agent to substrate)

The intermediate tert-butyl ester is isolated via crystallization, yielding >90% diastereomeric excess (d.e.) .

Hydrolysis and Salt Formation

The acetalized product is hydrolyzed using alkaline conditions to form the sodium or calcium salt. Hydrolysis in methanol/water mixtures with 1–1.5 equivalents of NaOH at 0–30°C achieves near-quantitative conversion . Enzymatic hydrolysis using lipases (e.g., Candida antarctica) selectively cleaves undesired diastereomers, enhancing enantiomeric excess (e.e.) to >99.5% .

Optimization Data:

ParameterOptimal ValueImpact on Yield/Purity
Base Equivalents1.2 eq NaOH98% conversion
Enzyme Loading5 wt.% lipasee.e. >99.5%
Crystallization Solventn-Heptaned.e. >99%

Green Synthesis via TEMPO Oxidation

Eco-Friendly Protocol

A solvent-free approach uses 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and copper(II) acetate to oxidize tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . This method eliminates chlorinated solvents, reducing environmental impact.

Key Steps:

  • Oxidation: TEMPO (0.1 eq) and Cu(OAc)₂ (0.05 eq) in acetone at 40°C for 6 hours.

  • Acetylation: Tetrabutylammonium acetate (1.5 eq) in N-methylpyrrolidone (NMP) at 120°C .

Advantages:

  • 85% overall yield vs. 67% in traditional routes .

  • No CO₂ emissions (vs. KHCO₃-mediated methods) .

Enzymatic Resolution and Industrial Scaling

Stereochemical Control

Racemic mixtures of early intermediates are resolved using immobilized Pseudomonas fluorescens lipase. The enzyme selectively hydrolyzes the (4S,6R)-diastereomer, leaving the desired (4R,6S)-ester intact . This step achieves e.e. >99% with 70% recovery, critical for FDA compliance .

Process Data:

MetricValue
Enzyme Reusability10 cycles
Throughput500 kg/batch
Waste Reduction40% vs. chemical resolution

Comparative Analysis of Methods

Efficiency and Environmental Impact

MethodYield (%)d.e. (%)Solvent Use (L/kg)
Acetalization-Hydrolysis9299.58.2
Green Synthesis8598.03.5
Enzymatic Resolution7099.95.0

The acetalization-hydrolysis method remains industry-preferred due to high yield and scalability, while green synthesis gains traction for reduced solvent waste .

Properties

IUPAC Name

tert-butyl 2-[6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABCYSYENPREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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